N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bipyridine moiety linked to a cyclohexene carboxamide, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of bipyridine with a halogenated cyclohexene carboxamide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The bipyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced cyclohexane derivatives, and various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The bipyridine moiety can also coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-([2,4’-bipyridin]-3-ylmethyl)cyclohex-3-enecarboxamide
- N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide is unique due to its specific bipyridine substitution pattern, which can influence its binding affinity and selectivity towards various targets. This makes it a valuable compound for developing selective inhibitors and catalysts.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(15-5-2-1-3-6-15)21-12-14-8-9-17(20-11-14)16-7-4-10-19-13-16/h1-2,4,7-11,13,15H,3,5-6,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCWRVALWKPHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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